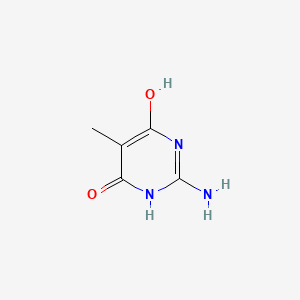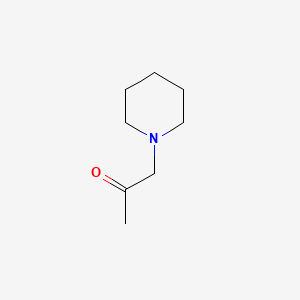
4-氯-N-甲基苯甲酰胺
描述
4-Chloro-N-methylbenzamide, also known as 4-Chloro-N-methylbenzamide, is an organic compound with the molecular formula C7H7ClN2O. It is a white crystalline solid that is soluble in water and ethanol. It is primarily used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 4-Chloro-N-methylbenzamide is a useful reagent for the synthesis of other compounds, such as 4-chloro-N-methylbenzene sulfonamide, 4-chloro-N-methylbenzoyl chloride, and 4-chloro-N-methylbenzoyl hydrazide.
科学研究应用
代谢转化和稳定性
4-氯-N-甲基苯甲酰胺已对其代谢转化和稳定性进行了研究。研究表明,N-(羟甲基)-苯甲酰胺是 N-甲基苯甲酰胺在体外的一种主要代谢物,也被鉴定为一种尿液代谢物。此外,N-(羟甲基)化合物被发现是 4-氯-N-甲基苯甲酰胺的代谢物,表明苯环 4 位上的取代在某些条件下对其稳定性没有显着影响。这一见解对于理解类似化合物的代谢途径和稳定性至关重要 (Ross 等,1983)。
抗菌特性
一项涉及曼尼希碱合成的研究,将 4-氯-N-甲基苯甲酰胺等药效团引入仲胺,证明了对各种革兰氏阳性菌和革兰氏阴性菌的抗菌作用。这项研究突出了使用 4-氯-N-甲基苯甲酰胺衍生物开发新的抗菌剂的潜力 (Joshi, Manikpuri & Khare, 2009)。
药理和毒理学研究
对包括 4-氯-N-甲基苯甲酰胺衍生物在内的各种合成阿片类药物的研究,提供了对其药理特性和滥用潜力的重要见解。了解这些方面对于解决与新精神活性物质相关的临床和法律背景下的挑战至关重要 (Elliott, Brandt & Smith, 2016)。
构象分析和分子设计
涉及邻位取代的芳基酰胺低聚物的研究,例如邻氟和邻氯-N-甲基苯甲酰胺,提供了有关其构象行为的宝贵信息。这项研究对于芳基酰胺折叠体的合理设计很有用,有助于开发具有特定物理性质的新型分子结构 (Galan 等,2009)。
水解和化学反应
研究了 N-取代的 4-氯苯甲酰胺(包括 4-氯-N-甲基苯甲酰胺)的水解,以了解它们在不同酸性环境中的反应性和稳定性。这项研究对于理解这些化合物在各种条件下的化学行为非常重要 (Hyland & O'Connor, 1973)。
属性
IUPAC Name |
4-chloro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDRCANRNSAYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218859 | |
| Record name | Benzamide, 4-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6873-44-5 | |
| Record name | Benzamide, 4-chloro-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6873-44-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 4-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-chloro-N-methylbenzamide and how is this structure organized in its solid state?
A1: 4-chloro-N-methylbenzamide [] contains a benzene ring with a chlorine atom at the para position and an amide group (-CONHCH3) at the position 1. [] The crystal structure analysis reveals two unique molecules of 4-chloro-N-methylbenzamide within its asymmetric unit. These molecules are connected through N—H⋯O hydrogen bonds, forming chains that extend along the b-axis of the crystal lattice. [] Furthermore, C—H⋯O interactions contribute to the overall stability and arrangement of the molecules within the crystal. []
Q2: Are there any specific structural features within the 4-chloro-N-methylbenzamide molecule?
A2: Yes, the research highlights that the benzene ring and the amide group within each 4-chloro-N-methylbenzamide molecule are not coplanar. [] The dihedral angles between these two planes are 5.9° and 16.7° for the two independent molecules in the asymmetric unit. [] This non-planarity could be attributed to steric hindrance or electronic effects within the molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
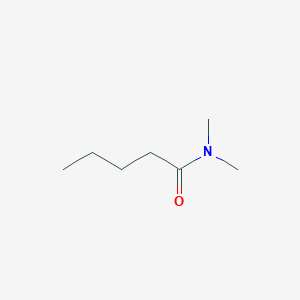
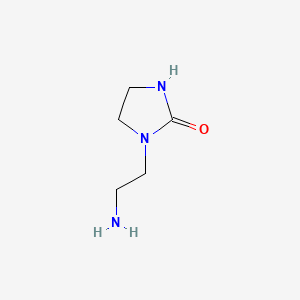

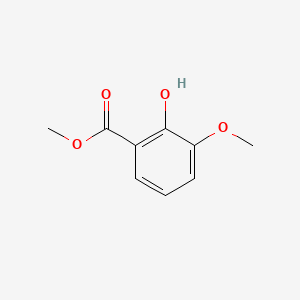

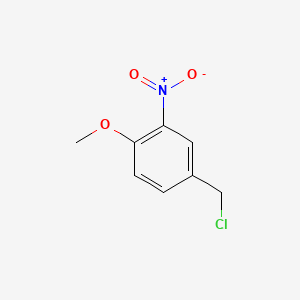
![2-Naphthalenecarboxamide, 4-[(2-chlorophenyl)azo]-3-hydroxy-N-phenyl-](/img/structure/B1360073.png)
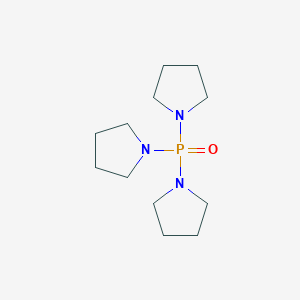
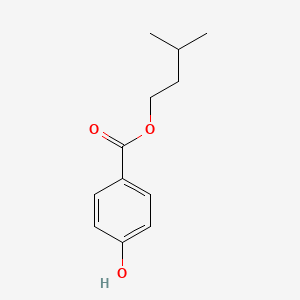
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1360077.png)

